molecular formula C12H15Cl2N3O2 B14721129 1-(2,5-Dichlorophenyl)-3-(morpholin-4-ylmethyl)urea CAS No. 6342-42-3

1-(2,5-Dichlorophenyl)-3-(morpholin-4-ylmethyl)urea

Cat. No.: B14721129
CAS No.: 6342-42-3
M. Wt: 304.17 g/mol
InChI Key: QLYHIOSRAWYIMP-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-3-(morpholin-4-ylmethyl)urea is a chemical compound that features a dichlorophenyl group and a morpholinylmethyl group attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorophenyl)-3-(morpholin-4-ylmethyl)urea typically involves the reaction of 2,5-dichloroaniline with morpholine and an isocyanate derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)-3-(morpholin-4-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-3-(morpholin-4-ylmethyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-3-(morpholin-4-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorophenyl)-3-(morpholin-4-ylmethyl)urea
  • 1-(3,5-Dichlorophenyl)-3-(morpholin-4-ylmethyl)urea
  • 1-(2,5-Dichlorophenyl)-3-(piperidin-4-ylmethyl)urea

Uniqueness

1-(2,5-Dichlorophenyl)-3-(morpholin-4-ylmethyl)urea is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the morpholinylmethyl group also contributes to its distinct chemical and biological properties.

Properties

CAS No.

6342-42-3

Molecular Formula

C12H15Cl2N3O2

Molecular Weight

304.17 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-3-(morpholin-4-ylmethyl)urea

InChI

InChI=1S/C12H15Cl2N3O2/c13-9-1-2-10(14)11(7-9)16-12(18)15-8-17-3-5-19-6-4-17/h1-2,7H,3-6,8H2,(H2,15,16,18)

InChI Key

QLYHIOSRAWYIMP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CNC(=O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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